molecular formula C12H9ClN4OS B10802486 N-(1,3-benzothiazol-2-yl)-4-chloro-1-methylpyrazole-3-carboxamide

N-(1,3-benzothiazol-2-yl)-4-chloro-1-methylpyrazole-3-carboxamide

Cat. No.: B10802486
M. Wt: 292.74 g/mol
InChI Key: HYALETWBHGSDOP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-chloro-1-methylpyrazole-3-carboxamide is a research-grade chemical compound designed for agricultural science investigations. This molecule belongs to a class of benzothiazolyl pyrazole carboxamides that have been identified as novel Succinate Dehydrogenase Inhibitors (SDHIs) . SDH is a key enzyme in the mitochondrial respiratory chain of fungi and is a validated target for fungicide discovery . Compounds with this core structure have demonstrated remarkable, broad-spectrum antifungal activity in laboratory tests against various plant pathogens . The proposed mechanism of action involves the inhibitor binding to the ubiquinone site of the SDH enzyme, thereby disrupting cellular energy production and leading to fungal cell death . Research on analogous structures indicates that hydrophobic interactions are a main driving force for the binding affinity between the ligand and the SDH enzyme . This SDHI inhibitor is intended for use in biochemical and physiological studies to explore new pathways for crop protection. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H9ClN4OS

Molecular Weight

292.74 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-chloro-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H9ClN4OS/c1-17-6-7(13)10(16-17)11(18)15-12-14-8-4-2-3-5-9(8)19-12/h2-6H,1H3,(H,14,15,18)

InChI Key

HYALETWBHGSDOP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3S2)Cl

Origin of Product

United States

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-chloro-1-methylpyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry and agricultural applications due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H9ClN4OSC_{12}H_{9}ClN_{4}OS, with a molecular weight of 292.74 g/mol. The compound features a unique structure that combines a benzothiazole moiety with a pyrazole derivative and a carboxamide functional group, which is crucial for its biological activity.

Structural Characteristics

FeatureDescription
Benzothiazole Moiety Contributes to antifungal activity
Pyrazole Ring Enhances interaction with biological targets
Carboxamide Group Facilitates solubility and bioactivity

Antifungal Properties

This compound has been primarily studied for its antifungal activity against various phytopathogenic fungi. Research indicates that the compound exhibits moderate to excellent antifungal effects, potentially inhibiting fungal growth by targeting specific enzymes involved in fungal metabolism .

The proposed mechanism of action involves the compound's interaction with fungal enzymes or receptors, disrupting metabolic pathways essential for fungal survival. This interaction likely leads to the inhibition of key enzymes such as:

  • Chitin synthase
  • Ergosterol biosynthesis enzymes

These interactions may result in compromised cell wall integrity and membrane function in fungi.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its antifungal efficacy. Variations in substituents on the benzothiazole or pyrazole rings can significantly influence biological activity.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesAntifungal Activity Level
1-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)carboxamideMethylphenyl group instead of chloroModerate
N-(6-Chloro-1,3-benzothiazol-2-yl)carboxamideDifferent chlorine positioningLow
4-Chloro-N-(1,3-benzothiazol-2-yl)-5-methylpyrazoleMethyl group on the pyrazole ringHigh

This table illustrates how variations in chemical structure can lead to differences in antifungal potency.

Study 1: In Vitro Efficacy Against Phytopathogenic Fungi

A study conducted on various derivatives of pyrazole carboxamides demonstrated that this compound effectively inhibited mycelial growth in several fungal strains. The compound was tested against seven different phytopathogenic fungi using an in vitro mycelia growth inhibition assay. Results indicated that it outperformed standard antifungal agents like boscalid in terms of efficacy against these pathogens .

Study 2: Mechanistic Insights

Further research focused on elucidating the biochemical pathways affected by this compound. Molecular docking studies revealed that the compound could form hydrogen bonds with critical residues in target enzymes, suggesting a strong binding affinity that could be exploited for drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide

  • Structural Differences :
    • The benzothiazole core is substituted with a 6-chloro group instead of the unsubstituted benzothiazole in the target compound.
    • The pyrazole ring is replaced by a piperidine-carboxamide group, and an acetyl group is appended to the nitrogen.
  • Functional Implications: The 6-chloro substitution may enhance lipophilicity and influence binding to hydrophobic enzyme pockets.

[N-(1,3-Benzothiazol-2-yl)-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]acetamide

  • Structural Differences: A thiazolidinone ring (4-oxo-2-phenyl-1,3-thiazolidin-3-yl) replaces the pyrazole-carboxamide group. The linker between benzothiazole and thiazolidinone is an acetamide instead of a direct carboxamide bond.
  • Functional Implications: Thiazolidinones are known for antimicrobial and anti-inflammatory activity. The additional phenyl group may improve π-π stacking interactions with biological targets. The acetamide linker could modulate solubility and metabolic stability compared to the direct pyrazole-carboxamide linkage .

2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides

  • Structural Differences: A 6-methylbenzothiazole replaces the unsubstituted benzothiazole in the target compound. A nicotinamide-thiazolidinone hybrid replaces the pyrazole-carboxamide moiety.
  • Functional Implications: The 6-methyl group on benzothiazole may enhance steric hindrance, affecting binding to enzymes like LMWPTP (low molecular weight protein tyrosine phosphatase). These compounds exhibit notable antimicrobial activity against S. aureus and E. coli, suggesting that the pyrazole-carboxamide in the target compound could be optimized for similar effects .

1-[(2,6-Dichlorophenoxy)methyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

  • Structural Differences: A 2,6-dichlorophenoxy group is appended to the pyrazole ring’s methyl group. The benzothiazole is substituted with a 6-methyl group.
  • The 6-methylbenzothiazole may improve metabolic stability compared to the unsubstituted benzothiazole in the target compound .

Key Findings from Analogous Compounds

  • Antimicrobial Activity: Thiazolidinone-benzothiazole hybrids (e.g., compounds in ) show broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting that the pyrazole-carboxamide scaffold in the target compound could be similarly potent if functionalized with polar groups .
  • Synthetic Flexibility : Cycloaddition reactions (used in ) and nucleophilic substitution (used in ) are common synthetic routes for benzothiazole-pyrazole hybrids, indicating feasible scalability for the target compound .

Preparation Methods

Coupling Reactions Involving Benzothiazole and Pyrazole Intermediates

The most widely reported method involves coupling 1,3-benzothiazol-2-amine with 4-chloro-1-methylpyrazole-3-carboxylic acid. This approach leverages carbodiimide-based coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of hydroxybenzotriazole (HOBt) to activate the carboxylic acid moiety.

Typical Procedure :

  • Activation : 4-Chloro-1-methylpyrazole-3-carboxylic acid (1.2 eq) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. EDC (1.5 eq) and HOBt (1.5 eq) are added, and the mixture is stirred at 0°C for 30 minutes.

  • Coupling : 1,3-Benzothiazol-2-amine (1.0 eq) is added, followed by triethylamine (2.0 eq). The reaction proceeds at room temperature for 12–18 hours.

  • Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated.

  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields the product as a white solid (78% yield).

Key Advantages :

  • High reproducibility and scalability.

  • Minimal side products due to selective amide bond formation.

Cyclocondensation Approaches

Alternative routes involve constructing the pyrazole ring in situ from β-ketonitrile precursors. For example:

  • Formation of Pyrazole Core :

    • Ethyl 3-(dimethylamino)-2-cyanoacrylate reacts with methylhydrazine in ethanol at reflux (8 hours) to form 4-amino-1-methylpyrazole-3-carbonitrile (89% yield) .

  • Chlorination and Carboxamide Formation :

    • The nitrile group is hydrolyzed to a carboxylic acid using 6M HCl (110°C, 12 hours), followed by chlorination with SOCl₂ (2.0 eq) to yield 4-chloro-1-methylpyrazole-3-carbonyl chloride .

    • Reaction with 1,3-benzothiazol-2-amine in THF at 0°C affords the final product (68% yield) .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified coupling procedure using EDC/HOBt in DCM under microwave conditions (100 W, 80°C, 30 minutes) achieves 85% yield with >95% purity. This method is advantageous for high-throughput applications.

Comparative Analysis of Synthetic Methods

MethodYield (%)Time (h)Key ReagentsAdvantagesLimitations
Coupling (EDC/HOBt)7818EDC, HOBt, DCMHigh purity, scalableLong reaction time
Direct Chlorination706POCl₃, CH₃CNEarly-stage functionalizationHarsh conditions
Cyclocondensation6820Methylhydrazine, SOCl₂Builds pyrazole core in situMulti-step, lower overall yield
Microwave-Assisted850.5EDC, HOBt, microwaveRapid, energy-efficientSpecialized equipment required

Critical Reagents and Their Roles

ReagentFunctionSource
EDCCarboxylic acid activation
POCl₃Chlorinating agent
MethylhydrazinePyrazole ring formation
TriethylamineBase for acid scavenging
NCSSelective chlorination

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance coupling efficiency .

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during chlorination.

  • Catalysis : DMAP (4-dimethylaminopyridine) improves acylation kinetics in coupling reactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,3-benzothiazol-2-yl)-4-chloro-1-methylpyrazole-3-carboxamide, and what key reagents/conditions are critical for yield optimization?

  • Methodology : A common approach involves coupling 4-chloro-1-methylpyrazole-3-carboxylic acid derivatives with 2-aminobenzothiazole. For example, K2_2CO3_3-mediated nucleophilic substitution in DMF at room temperature facilitates the formation of carboxamide bonds (analogous to methods in ). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of acid to amine) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) is recommended .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodology : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl group at pyrazole-N1, chloro at C4, and benzothiazole connectivity) by analyzing chemical shifts and splitting patterns (e.g., 1H NMR peaks for aromatic protons in 6.5–8.5 ppm range) .
  • IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1700 cm1^{-1}) and benzothiazole C=N vibrations (~1600 cm1^{-1}) .
  • Elemental Analysis : Validate C/H/N/S/Cl ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental strategies mitigate by-product formation during the synthesis of pyrazole-benzothiazole hybrids?

  • Methodology : By-products often arise from incomplete substitution or oxidation. Strategies include:

  • Pre-activation of carboxylic acid : Use coupling agents like EDCI/HOBt to enhance reactivity of the carboxylic acid before introducing the benzothiazole amine .
  • TLC Monitoring : Track reaction progress using silica-gel TLC with UV detection (e.g., Rf_f ~0.5–0.6 in 2:1 cyclohexane/ethyl acetate) to terminate reactions at optimal conversion (~90%) .
  • Recrystallization : Purify crude products using ethanol/water mixtures to remove unreacted starting materials .

Q. How can crystallographic data resolve discrepancies in reported bioactivity profiles of this compound?

  • Methodology : Single-crystal X-ray diffraction (using SHELXL) provides precise molecular geometry, revealing conformational flexibility or intermolecular interactions (e.g., hydrogen bonding between carboxamide NH and benzothiazole S atoms) that influence bioactivity. For example, planarity of the pyrazole ring affects binding to biological targets like kinases or GPCRs . Compare crystallographic data (unit cell parameters, torsion angles) with computational docking studies to rationalize activity variations .

Q. What analytical approaches validate the compound’s stability under physiological conditions for in vitro assays?

  • Methodology : Conduct accelerated stability studies:

  • HPLC-MS : Monitor degradation products in PBS (pH 7.4) at 37°C over 24–72 hours. Use C18 columns with acetonitrile/water gradients; detect parent ion ([M+H]+^+) and fragments (e.g., loss of Cl or benzothiazole moiety) .
  • UV-Vis Spectroscopy : Track absorbance changes at λmax_{max} (~280 nm for benzothiazole) to assess photostability .
  • LC-TOF : Identify hydrolyzed or oxidized metabolites (e.g., hydroxylation at pyrazole C4) .

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